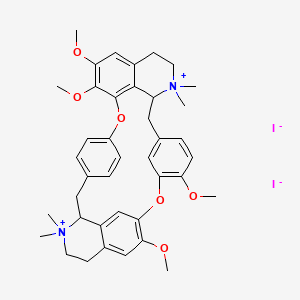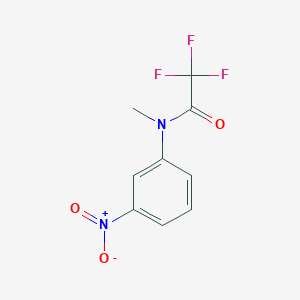![molecular formula C11H11IN2O B13984056 3-Iodo-1-[(4-methoxyphenyl)methyl]pyrazole](/img/structure/B13984056.png)
3-Iodo-1-[(4-methoxyphenyl)methyl]pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Iodo-1-[(4-methoxyphenyl)methyl]pyrazole is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. The presence of the iodine atom and the methoxyphenyl group in this compound makes it a unique and valuable compound for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-1-[(4-methoxyphenyl)methyl]pyrazole typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of hydrazines with 1,3-diketones or β-ketoesters under acidic or basic conditions.
Introduction of the iodo group: The iodine atom can be introduced via electrophilic iodination using iodine or N-iodosuccinimide (NIS) in the presence of a suitable catalyst.
Attachment of the methoxyphenylmethyl group: This step involves the alkylation of the pyrazole ring with 4-methoxybenzyl chloride or a similar reagent under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing the same synthetic routes mentioned above. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and minimizing by-products.
化学反应分析
Types of Reactions
3-Iodo-1-[(4-methoxyphenyl)methyl]pyrazole can undergo various chemical reactions, including:
Substitution reactions: The iodine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, under suitable conditions.
Oxidation and reduction reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic groups.
Common Reagents and Conditions
Substitution reactions: Nucleophiles like amines, thiols, or alkoxides in the presence of a base (e.g., sodium hydride or potassium carbonate).
Oxidation reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling reactions: Palladium catalysts and boronic acids or esters in the presence of a base (e.g., potassium carbonate or cesium carbonate).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while coupling reactions can produce biaryl or diaryl derivatives .
科学研究应用
3-Iodo-1-[(4-methoxyphenyl)methyl]pyrazole has several scientific research applications, including:
作用机制
The mechanism of action of 3-Iodo-1-[(4-methoxyphenyl)methyl]pyrazole depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through non-covalent interactions (e.g., hydrogen bonding, hydrophobic interactions, or π-π stacking). These interactions can modulate the activity of the target protein, leading to the desired biological effect .
相似化合物的比较
Similar Compounds
Uniqueness
3-Iodo-1-[(4-methoxyphenyl)methyl]pyrazole is unique due to the presence of the methoxyphenylmethyl group, which can enhance its reactivity and selectivity in various chemical reactions. Additionally, the iodine atom provides a handle for further functionalization through substitution or coupling reactions, making it a valuable intermediate for the synthesis of more complex molecules .
属性
分子式 |
C11H11IN2O |
|---|---|
分子量 |
314.12 g/mol |
IUPAC 名称 |
3-iodo-1-[(4-methoxyphenyl)methyl]pyrazole |
InChI |
InChI=1S/C11H11IN2O/c1-15-10-4-2-9(3-5-10)8-14-7-6-11(12)13-14/h2-7H,8H2,1H3 |
InChI 键 |
ZGCJMOCRTUMWTM-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)CN2C=CC(=N2)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


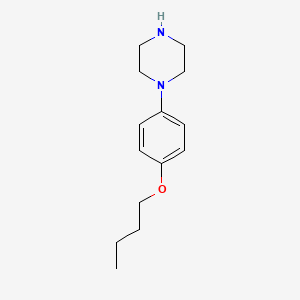
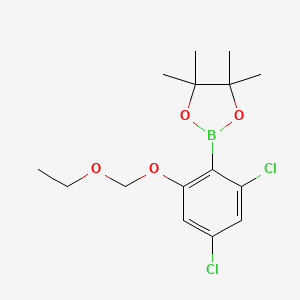
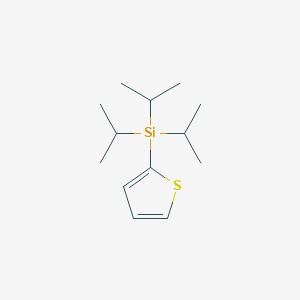
![Pyrazolo[5,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B13984000.png)
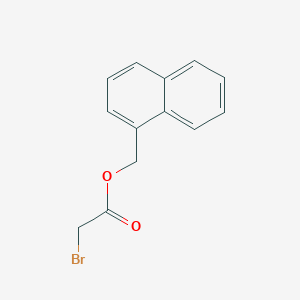
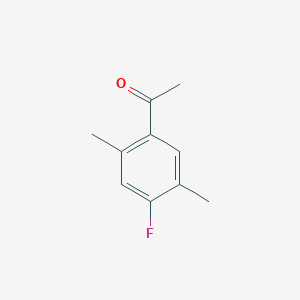
![4,7-Dichloropyrido[4,3-D]pyrimidine](/img/structure/B13984020.png)

![N-phenyl-4-[4-(4-phenylphenyl)phenyl]aniline](/img/structure/B13984047.png)
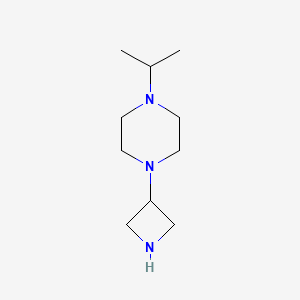
![5-[8-(3,4-Dimethoxyanilino)imidazo[1,2-a]pyrazin-6-yl]-2-methoxybenzamide](/img/structure/B13984065.png)

